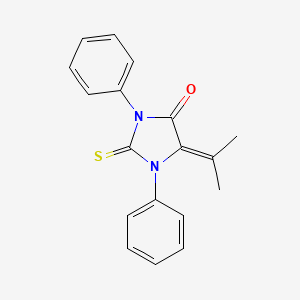![molecular formula C16H15ClN2O2S B5692474 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5692474.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide, also known as CMF-019, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide is not fully understood. However, studies have shown that it may exert its therapeutic effects through the inhibition of pro-inflammatory cytokines and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway.
Biochemical and Physiological Effects:
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide in lab experiments is its potential therapeutic applications, which make it a promising candidate for drug development. However, one limitation is its limited availability and high cost, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide. One direction could be to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction could be to explore its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, further research could be conducted to optimize the synthesis method of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide to make it more cost-effective and accessible for research purposes.
Conclusion:
In conclusion, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide as a therapeutic agent.
Métodos De Síntesis
The synthesis method of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide involves the reaction of 3-chloro-2-methylaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate salt. This salt is then reacted with 3-methoxybenzoyl chloride to yield N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide has been the subject of several scientific research studies due to its potential therapeutic applications. One such study found that N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide exhibits anti-inflammatory and analgesic effects in animal models of acute and chronic pain. Another study showed that N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide has anti-tumor effects in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-13(17)7-4-8-14(10)18-16(22)19-15(20)11-5-3-6-12(9-11)21-2/h3-9H,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOBKONQLQRNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)



![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)



![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)
![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)